molecular formula C16H18N2O3 B598252 tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198106-25-0

tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B598252
CAS No.: 1198106-25-0
M. Wt: 286.331
InChI Key: DZEDBPVJQMROGU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Hydroxyprop-1-ynyl Group: This step often involves Sonogashira coupling, where a terminal alkyne (e.g., propargyl alcohol) is coupled with a halogenated pyrrolo[2,3-b]pyridine intermediate.

    tert-Butyl Ester Formation: The final step involves esterification, where the carboxylic acid group is protected using tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyprop-1-ynyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The pyrrolo[2,3-b]pyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the discovery of new drugs.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyprop-1-ynyl group can participate in hydrogen bonding or covalent interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of both the hydroxyprop-1-ynyl group and the methyl group on the pyrrolo[2,3-b]pyridine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-8-13-12(6-5-7-19)10-18(14(13)17-9-11)15(20)21-16(2,3)4/h8-10,19H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDBPVJQMROGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673638
Record name tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198106-25-0
Record name tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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